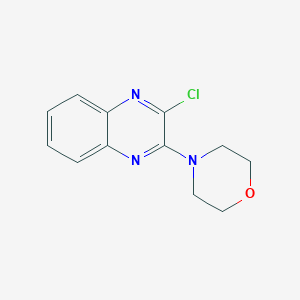

2-Chloro-3-(morpholin-4-yl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloroquinoxalin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGODTXGSITMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286784 | |

| Record name | 2-chloro-3-(morpholin-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-44-7 | |

| Record name | NSC47611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-(morpholin-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Chloro-3-(morpholin-4-yl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-Chloro-3-(morpholin-4-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a general synthetic approach, and discusses the broader context of the biological potential of quinoxaline derivatives.

Core Chemical Properties

This compound is a versatile small molecule scaffold.[1] Its fundamental chemical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ClN₃O | [1] |

| Molecular Weight | 249.69 g/mol | [1] |

| Boiling Point | 401.4 °C at 760 mmHg | |

| Density | 1.347 g/cm³ | |

| Flash Point | 196.6 °C | |

| LogP | 2.18480 | |

| CAS Number | 6641-44-7 | [1] |

Synthesis and Characterization

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalogenated quinoxaline precursor.

General Synthetic Workflow

The synthesis logically proceeds through the reaction of 2,3-dichloroquinoxaline with morpholine. This reaction is a standard method for producing a variety of substituted quinoxalines.[2]

Caption: General synthesis workflow for this compound.

Experimental Protocol: A General Approach

-

Reaction Setup: To a solution of 2,3-dichloroquinoxaline in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), an equimolar or slight excess of morpholine is added.

-

Base: A base, such as potassium carbonate or triethylamine, is typically added to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction mixture is stirred, often with heating (reflux), for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological and Pharmacological Context

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[3][4]

Potential Therapeutic Areas

The quinoxaline core is found in compounds with a wide array of pharmacological properties, including:

-

Antimicrobial and Antifungal Activity: Various quinoxaline derivatives have demonstrated potent activity against a range of bacteria and fungi.[3]

-

Antiviral Activity: The quinoxaline scaffold is a component of molecules being investigated for their antiviral properties, including against respiratory pathogens.[5]

-

Anticancer Activity: Numerous quinoxaline derivatives have been synthesized and evaluated for their potential as anticancer agents.[4]

-

Kinase Inhibition: The quinoxaline nucleus serves as a core for the design of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[3]

The biological activity of a specific derivative like this compound would be determined by the interplay of the quinoxaline core and its substituents. The morpholine group can influence solubility, metabolic stability, and receptor binding.

Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound in the available literature, the broader class of quinoxaline derivatives has been shown to interact with various biological targets. For instance, certain pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as activators of Sirt6, a protein involved in cellular metabolism and aging.[6] The potential for this compound to modulate specific signaling pathways would require dedicated biological screening and mechanistic studies.

Caption: Logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound presents itself as a molecule with potential for further investigation in drug discovery, based on the well-documented biological activities of the broader quinoxaline class. This guide provides the currently available core physicochemical data and a general synthetic framework. Further detailed experimental studies are required to fully characterize this compound, elucidate its specific biological activities, and understand its mechanism of action at the molecular level.

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-(morpholin-4-yl)quinoxaline (CAS Number: 6641-44-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(morpholin-4-yl)quinoxaline, a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] This document details the synthesis, physicochemical properties, and spectroscopic characterization of this compound. While specific quantitative biological data for this particular compound is not extensively available in the public domain, this guide discusses the known biological potential of the quinoxaline scaffold and outlines potential avenues for future research.

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The versatility of the quinoxaline ring system allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities. The subject of this guide, this compound, combines the quinoxaline core with a morpholine moiety, a common substituent in medicinal chemistry known to often enhance pharmacological properties.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 6641-44-7 |

| Molecular Formula | C₁₂H₁₂ClN₃O |

| Molecular Weight | 249.69 g/mol [1] |

| Appearance | (Not specified in literature) |

| Solubility | (Not specified in literature) |

Table 2: Spectroscopic Data Summary

| Technique | Observed Characteristics |

| ¹H NMR | Multiplet in the region of δ 7.8–8.2 ppm (aromatic protons of the quinoxaline ring).[1] Triplets typical for the protons of the morpholine ring.[1] |

| ¹³C NMR | Distinct chemical shifts for the carbon atoms of the quinoxaline ring and the morpholine moiety. For a similar compound, 3-morpholin-4-yl-quinoxalin-2-ol, the morpholine CH₂ carbons show a signal at δ 66.9 ppm.[1] |

| Infrared (IR) | A notable band around 800 cm⁻¹ is indicative of the C-Cl stretching vibration. The C-H stretching vibrations of the morpholine ring are observed in the range of 2900–2940 cm⁻¹.[1] |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 249 (for the ³⁵Cl isotope) and a peak at m/z 251 (for the ³⁷Cl isotope) with an approximate 3:1 intensity ratio, characteristic of a chlorine-containing compound.[1] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is through the nucleophilic substitution of 2,3-dichloroquinoxaline with morpholine.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-dichloroquinoxaline

-

Morpholine

-

Ethanol

-

Base (e.g., potassium carbonate, triethylamine)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichloroquinoxaline in a suitable solvent such as ethanol.

-

Add a base to the mixture to neutralize the hydrochloric acid byproduct that will be formed during the reaction.

-

To this mixture, add morpholine.

-

The reaction mixture is then typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The product is isolated by quenching the reaction with water and subsequent filtration to collect the precipitated solid.

-

The crude product can be further purified by recrystallization from a suitable solvent.

A "green chemistry" approach has also been reported, involving the solvent-free grinding of 2,3-dichloroquinoxaline with morpholine, potassium carbonate, and potassium iodide in the presence of PEG-400 at room temperature.[1]

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Biological Activity and Potential Mechanisms of Action

While specific quantitative biological data for this compound is limited in publicly available literature, the quinoxaline scaffold is well-established as a "privileged structure" in medicinal chemistry, exhibiting a broad range of pharmacological activities.

Anticancer Potential

Quinoxaline derivatives have been extensively investigated for their anticancer properties. Their mechanisms of action are diverse and can include:

-

Inhibition of Kinases: Many quinoxaline-based compounds have been shown to inhibit various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

-

DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows some derivatives to intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.

-

Topoisomerase Inhibition: Some quinoxalines can inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication. This inhibition leads to DNA damage and apoptosis.

Antimicrobial Activity

The quinoxaline core is also a key component of several antimicrobial agents. The proposed mechanisms for their antimicrobial effects include:

-

Inhibition of Bacterial DNA Gyrase: Similar to their anticancer effects, some quinoxalines can target bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.

-

Disruption of Bacterial Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of other essential bacterial enzymes.

Given the established bioactivity of the quinoxaline scaffold, this compound represents a promising candidate for further biological evaluation.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, the following areas of research are recommended:

-

Quantitative Biological Evaluation: In vitro screening of the compound against a panel of cancer cell lines (e.g., breast, lung, colon) and various microbial strains (Gram-positive and Gram-negative bacteria, fungi) to determine its IC₅₀ and MIC values, respectively.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to determine its specific molecular target(s) and mechanism of action. This could involve kinase inhibition assays, DNA binding studies, or cell-based assays to investigate its effects on signaling pathways (e.g., apoptosis, cell cycle regulation).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to establish a clear structure-activity relationship, which can guide the design of more potent and selective compounds.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests significant potential for biological activity, based on the well-documented properties of the quinoxaline scaffold. While there is a need for more specific quantitative data on its efficacy and mechanism of action, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. The detailed synthesis protocols and compiled physicochemical data serve as a valuable resource for initiating further investigation into this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to 2-Chloro-3-(morpholin-4-yl)quinoxaline

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline, a versatile heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted quinoxaline derivative. The quinoxaline core is a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring. In this specific molecule, the quinoxaline scaffold is substituted with a chloro group at the 2-position and a morpholino group at the 3-position.

Quantitative Molecular Data

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClN₃O[1][2][3] |

| Molecular Weight | 249.69 g/mol [1][3][4] |

| CAS Number | 6641-44-7[1][2][3][4] |

| Exact Mass | 249.06700 u[2] |

| Density | 1.347 g/cm³[2] |

| Boiling Point | 401.4°C at 760 mmHg[2] |

| Flash Point | 196.6°C[2] |

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques that provide detailed information about its atomic composition and connectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure. In the ¹H NMR spectrum, the protons of the morpholine ring and the aromatic protons of the quinoxaline ring will exhibit characteristic chemical shifts and coupling patterns. The four aromatic protons of the quinoxaline moiety typically appear as a multiplet in the region of δ 7.8–8.2 ppm.[4]

-

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in the molecule. A notable absorption band around 800 cm⁻¹ is indicative of the C-Cl stretching vibration.[4] The C-H stretching vibrations of the morpholine ring are observed in the range of 2900–2940 cm⁻¹.[4]

-

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental composition. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.[4]

Experimental Protocols: Green Synthesis Approach

A sustainable and efficient method for the synthesis of this compound utilizes a green chemistry approach, avoiding the use of volatile organic solvents and high energy consumption.[4]

Objective: To synthesize this compound from 2,3-dichloroquinoxaline and morpholine using a solvent-free mechanical grinding method.

Materials:

-

2,3-dichloroquinoxaline

-

Morpholine

-

Polyethylene Glycol (PEG-400) (as a grinding medium)

-

Mortar and pestle

-

Analytical balance

-

Thin Layer Chromatography (TLC) plate

-

Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

-

UV lamp

Procedure:

-

Accurately weigh equimolar amounts of 2,3-dichloroquinoxaline and morpholine.

-

Add a catalytic amount of PEG-400 to the reactants in a mortar.

-

Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes.

-

Monitor the progress of the reaction by periodically taking a small sample and analyzing it using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progression.

-

Upon completion of the reaction, the resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

-

The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

This method presents a significant improvement over conventional refluxing in organic solvents, offering reduced reaction times, lower energy input, and a more environmentally friendly process.[4]

Visualizations

Synthesis Workflow of this compound

Caption: Green synthesis workflow for this compound.

References

The 2-Chloro-3-(morpholin-4-yl)quinoxaline Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to its wide array of pharmacological activities.[1] Among the numerous quinoxaline derivatives, the 2-Chloro-3-(morpholin-4-yl)quinoxaline core represents a particularly promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, biological activities with a focus on anticancer properties, and its role as a modulator of key cellular signaling pathways.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. A common synthetic route starts with the preparation of a 2,3-dichloroquinoxaline intermediate. This intermediate serves as a versatile precursor for the introduction of various functional groups through nucleophilic substitution reactions.

A representative synthetic workflow is outlined below:

Biological Activities and Therapeutic Potential

The this compound scaffold has shown significant promise, particularly in the realm of oncology. Derivatives of this core structure have been investigated for their potent cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has demonstrated that derivatives of the this compound scaffold exhibit potent anticancer activity. For instance, a study on 8-bromo-4-(morpholin-4-yl)tetrazolo[1,5-a]quinoxaline, a related derivative, revealed significant cytotoxicity against several human cancer cell lines. The inhibitory concentrations (IC50) for this compound are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MCF-7 | Breast Adenocarcinoma | 0.01 ± 0.001 |

| NCI-H460 | Non-small Cell Lung Cancer | 0.02 ± 0.003 |

| SF-268 | CNS Cancer | 0.06 ± 0.008 |

| Data from a study on 8-bromo-4-(morpholin-4-yl)tetrazolo[1,5-a]quinoxaline, a derivative of the core scaffold. |

These findings underscore the potential of this scaffold in the development of novel anticancer agents. The mechanism of action is often attributed to the inhibition of key cellular signaling pathways that are frequently dysregulated in cancer.

Modulation of Cellular Signaling Pathways

A significant body of evidence suggests that quinoxaline derivatives exert their biological effects by targeting crucial signaling pathways involved in cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key regulatory cascade that is often hyperactivated in various cancers and other diseases.

The this compound scaffold has been identified as a potential inhibitor of the PI3K/Akt/mTOR pathway. By inhibiting key kinases in this cascade, these compounds can effectively halt the downstream signaling that promotes cancer cell proliferation and survival.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for the synthesis and biological evaluation of derivatives of the this compound scaffold.

General Procedure for the Synthesis of 2-Substituted-3-(morpholin-4-yl)quinoxaline Derivatives

A solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, acetonitrile) is treated with the desired nucleophile (1.2 mmol) in the presence of a base (e.g., K2CO3, Et3N). The reaction mixture is stirred at an appropriate temperature (room temperature to reflux) for a specified time (typically 2-24 hours). After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system to afford the desired product.

In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB Assay)

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Destaining and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at 515 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

The this compound scaffold represents a highly valuable and versatile core for the discovery of new drugs. Its synthetic tractability allows for the generation of diverse libraries of compounds with a wide range of biological activities. The demonstrated potent anticancer activity, coupled with the ability to modulate critical cellular signaling pathways such as the PI3K/Akt/mTOR cascade, highlights the significant therapeutic potential of this scaffold. Further exploration and derivatization of this core structure are warranted to unlock its full potential in addressing various unmet medical needs.

References

The Biological Potential of Morpholinyl Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The incorporation of a morpholine moiety into the quinoxaline core has been shown to enhance the pharmacological profile of these compounds, making morpholinyl quinoxaline derivatives a promising area of research for the development of novel therapeutics.[4] This technical guide provides an in-depth overview of the biological potential of these derivatives, with a focus on their anticancer and antimicrobial activities, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Potential of Morpholinyl Quinoxaline Derivatives

Morpholinyl quinoxaline derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[5][6] Their primary mechanism of action in cancer is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling network that is frequently overactive in cancer. Morpholinyl quinoxaline derivatives have been shown to inhibit key kinases within this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoxaline [label="Morpholinyl\nQuinoxaline\nDerivatives", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124", width=2];

// Edges RTK -> PI3K [color="#34A853"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [color="#34A853"]; PDK1 -> Akt [color="#34A853"]; mTORC2 -> Akt [color="#34A853"]; Akt -> mTORC1 [color="#34A853"]; Akt -> Apoptosis [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; mTORC1 -> S6K [color="#34A853"]; mTORC1 -> fourEBP1 [color="#34A853"]; S6K -> CellGrowth [color="#34A853"]; fourEBP1 -> CellGrowth [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; Quinoxaline -> PI3K [color="#EA4335", arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368"]; Quinoxaline -> mTORC1 [color="#EA4335", arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368"];

// Invisible edges for layout PIP2 -> PIP3 [style=invis]; } PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of morpholinyl quinoxaline derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of representative morpholinyl quinoxaline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [5] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [5] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [5] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [5] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5] | |

| Compound IV | PC-3 (Prostate) | 2.11 | [7] |

| HepG2 (Liver) | - | [7] | |

| Compound 1 | MCF-7 (Breast) | 0.00021 | [6] |

| NCI-H460 (Lung) | 0.00032 | [6] | |

| SF-268 (CNS) | 0.00016 | [6] | |

| Compound 3 | MCF-7 (Breast) | 0.0022 | [6] |

| Compound 14 | MCF-7 (Breast) | 2.61 | [8] |

| Compound 3 (Ali et al.) | Ty-82 (Leukemia) | 2.5 | [8] |

| THP-1 (Leukemia) | 1.6 | [8] | |

| Compound 12 (Newahie et al.) | HCT116 (Colon) | 4.4 | [8] |

| MCF-7 (Breast) | 4.4 | [8] |

Antimicrobial Potential of Morpholinyl Quinoxaline Derivatives

In addition to their anticancer properties, morpholinyl quinoxaline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity

The following table summarizes the MIC values of representative quinoxaline derivatives against various microbial strains. It is important to note that some studies have observed that the presence of a morpholino group can sometimes reduce antibacterial activity compared to other substituents.[9]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 10 | Candida albicans | 16 | [9] |

| Aspergillus flavus | 16 | [9] | |

| Compound 2d | Escherichia coli | 8 | [9] |

| Compound 3c | Escherichia coli | 8 | [9] |

| Compound 2d | Bacillus subtilis | 16 | [9] |

| Compound 3c | Bacillus subtilis | 16 | [9] |

| Compound 4 | Bacillus subtilis | 16 | [9] |

| Compound 6a | Bacillus subtilis | 16 | [9] |

| Quinoxaline Derivative | MRSA | 1-4 | [11] |

| Derivative 4 | Enterococcus faecium | 3.125 | [2] |

| Enterococcus gallinarum | 3.125 | [2] | |

| Derivative 5 | Various Bacteria | 3.125 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of morpholinyl quinoxaline derivatives.

Synthesis of Morpholinyl Quinoxaline Derivatives

A general method for synthesizing morpholinyl quinoxaline derivatives involves the reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by subsequent modifications to introduce the morpholine moiety.[3][12][13]

Example Synthesis of 4-(2-Nitro-5-(4-(quinoxalin-2-yl) phenoxy) phenyl) morpholine:

-

Synthesis of 2-(4-(3-fluoro-4-nitrophenoxy) phenyl) quinoxaline: An equimolar mixture of a hydroxy ketone precursor and o-phenylenediamine is heated with 2-Iodoxybenzoic acid (IBX) in a mixture of THF and DMSO (9:1) at 80°C for approximately 50 minutes. The reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is diluted with ethyl acetate and brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The crude product is purified by column chromatography on silica gel.[13]

-

Synthesis of the final morpholine derivative: Triethylamine is slowly added to a mixture of the synthesized fluoro-nitro-phenoxy quinoxaline and morpholine. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with ethyl acetate and brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude residue is purified by column chromatography.[13]

Characterization: The synthesized compounds are typically characterized using various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, to confirm their structure.[12][13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^5 cells/mL) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the morpholinyl quinoxaline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Solubilization: The supernatant is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the insoluble formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on the progression of the cell cycle.

-

Cell Treatment: Cells are treated with the desired concentration of the morpholinyl quinoxaline derivative for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in a solution containing RNase A to prevent the staining of RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The morpholinyl quinoxaline derivatives are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., nutrient broth for bacteria, malt extract broth for fungi).[9]

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, and for 48 hours for fungi).[9]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in the PI3K/Akt/mTOR pathway.

-

Cell Lysis: Cells treated with the quinoxaline derivatives are lysed to extract the proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, phosphorylated mTOR (p-mTOR)).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Drug Discovery and Development Workflow

The discovery and development of novel anticancer agents like morpholinyl quinoxaline derivatives follow a structured workflow, from initial discovery to preclinical and clinical development.[14][15]

Conclusion

Morpholinyl quinoxaline derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their ability to target fundamental cellular processes, such as the PI3K/Akt/mTOR signaling pathway, underscores their therapeutic relevance. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of these versatile molecules. Further research, particularly in the areas of in vivo efficacy, safety profiling, and structure-activity relationship studies, will be crucial in translating the promising preclinical findings into clinically effective therapies.

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 5. ambitbio.com [ambitbio.com]

- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]

- 10. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aurora-A Kinase Inhibitors - Pipeline Insight, 2025 [researchandmarkets.com]

- 15. reactionbiology.com [reactionbiology.com]

Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Quinoxaline Core

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its versatile structure allows for extensive functionalization, leading to a wide array of derivatives with significant biological activities.[1][4][5] The quinoxaline nucleus is a key component in several clinically used drugs and a plethora of investigational agents, highlighting its importance in the development of new therapeutics.[2] This guide provides a comprehensive overview of quinoxaline derivatives, focusing on their synthesis, biological activities, and the underlying mechanisms of action, with a particular emphasis on their applications in oncology and infectious diseases.

Synthesis of Quinoxaline Derivatives

The most classical and widely adopted method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7][8] This reaction is versatile and can be carried out under various conditions, often employing catalysts to improve yields and reaction times.[6][7]

General Experimental Protocol for Quinoxaline Synthesis

A representative experimental protocol for the synthesis of quinoxaline derivatives is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve the selected o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent, such as ethanol or toluene (5-10 mL).[7][9]

-

Catalyst Addition: Introduce a catalytic amount of an acid or a metal catalyst. For instance, camphorsulfonic acid (20 mol%) or a recyclable alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg) can be used.[7][9]

-

Reaction Execution: Stir the reaction mixture at room temperature or under reflux, depending on the specific protocol.[6][7] The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

-

Work-up and Isolation: Upon completion of the reaction, the product is isolated. If a solid product is formed, it can be filtered, washed with a suitable solvent (e.g., cold water or ethanol), and dried.[9] If the product is in solution, the solvent is evaporated under reduced pressure.[7]

-

Purification: The crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the pure quinoxaline derivative.[7]

Synthesis and Evaluation Workflow

The general workflow for the synthesis and biological evaluation of novel quinoxaline derivatives is a systematic process that begins with the rational design of target molecules, followed by their chemical synthesis and purification. The synthesized compounds then undergo a series of biological assays to determine their therapeutic potential.

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijrar.org [ijrar.org]

The Quinoxaline Core: A Privileged Scaffold in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Structures

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity.[1][2][3] This versatility makes them highly valuable starting points for the design and development of novel therapeutic agents. The quinoxaline core, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a prominent example of such a privileged scaffold. Its unique electronic properties, synthetic accessibility, and ability to form various interactions with biological macromolecules have led to the discovery of a plethora of quinoxaline-containing compounds with a broad spectrum of pharmacological activities.[4][5][6] This guide provides a comprehensive overview of the quinoxaline core in pharmacology, detailing its synthesis, biological activities with quantitative data, mechanisms of action through key signaling pathways, and relevant experimental protocols.

Pharmacological Activities of Quinoxaline Derivatives

The structural versatility of the quinoxaline nucleus allows for the introduction of various substituents, leading to a wide array of biological activities. Quinoxaline derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[5][7][8]

Anticancer Activity

Quinoxaline derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[9][10] Their anticancer mechanisms often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[11][12]

Table 1: Anticancer Activity of Representative Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| VIId | HCT116 (Colon) | Data not specified | [5] |

| HepG2 (Liver) | Data not specified | [5] | |

| MCF-7 (Breast) | Data not specified | [5] | |

| VIIIa | HCT116 (Colon) | Data not specified | [5] |

| HepG2 (Liver) | 9.8 | [5] | |

| MCF-7 (Breast) | Data not specified | [5] | |

| VIIIc | HCT116 (Colon) | 2.5 | [5] |

| HepG2 (Liver) | Data not specified | [5] | |

| MCF-7 (Breast) | 9 | [5] | |

| VIIIe | HCT116 (Colon) | Data not specified | [5] |

| HepG2 (Liver) | Data not specified | [5] | |

| MCF-7 (Breast) | Data not specified | [5] | |

| XVa | HCT116 (Colon) | 4.4 | [5] |

| HepG2 (Liver) | Data not specified | [5] | |

| MCF-7 (Breast) | 5.3 | [5] | |

| Compound 11 | MCF-7 (Breast) | 0.81 | [6] |

| HepG2 (Liver) | 2.91 | [6] | |

| HCT-116 (Colon) | 1.52 | [6] | |

| Compound 13 | MCF-7 (Breast) | 0.95 | [6] |

| HepG2 (Liver) | 1.83 | [6] | |

| HCT-116 (Colon) | 2.14 | [6] | |

| Compound 4a | MCF-7 (Breast) | 3.21 | [6] |

| HepG2 (Liver) | 4.16 | [6] | |

| HCT-116 (Colon) | 4.54 | [6] | |

| Compound 5 | MCF-7 (Breast) | 3.89 | [6] |

| HepG2 (Liver) | 4.27 | [6] | |

| HCT-116 (Colon) | 4.33 | [6] | |

| Compound 4m | A549 (Lung) | 9.32 | [13] |

| Compound 4b | A549 (Lung) | 11.98 | [13] |

Antimicrobial Activity

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[8][14]

Table 2: Antimicrobial Activity of Representative Quinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5m | S. aureus | 4-16 | [4] |

| B. subtilis | 8-32 | [4] | |

| E. coli | 4-32 | [4] | |

| 5n | S. aureus | 4-16 | [4] |

| B. subtilis | 8-32 | [4] | |

| E. coli | 4-32 | [4] | |

| 5o | S. aureus | 4-16 | [4] |

| B. subtilis | 8-32 | [4] | |

| E. coli | 4-32 | [4] | |

| 5p | S. aureus | 4 | [4] |

| B. subtilis | 8 | [4] | |

| E. coli | 4-32 | [4] | |

| Compound 10 | C. albicans | 16 | [15] |

| A. flavus | 16 | [15] | |

| Compound 2d | E. coli | 8 | [15] |

| Compound 3c | E. coli | 8 | [15] |

Antiviral Activity

Several quinoxaline derivatives have been reported to exhibit activity against a range of viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV).[16][17]

Table 3: Antiviral Activity of Representative Quinoxaline Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Derivative 1 | HCMV | <0.05 | [16] |

| Derivative 2 | HCMV | <0.05 | [16] |

| Derivative 3 | HCMV | >0.05 | [16] |

| Derivative 4 | HCMV | >0.05 | [16] |

Mechanism of Action: Targeting Key Signaling Pathways

A significant portion of the pharmacological effects of quinoxaline derivatives can be attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in diseases like cancer.

Kinase Inhibition

Many quinoxaline-based compounds act as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.[11][18]

Table 4: Kinase Inhibitory Activity of Representative Quinoxaline Derivatives

| Compound | Kinase Target | IC50 (nM) | Reference |

| ST4j | JAK2 | 13.00 | [16] |

| JAK3 | 14.86 | [16] | |

| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 | [9] |

| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 | [9] |

| CPD16 | EGFR (L858R/T790M/C797S) | 10.50 | [9] |

| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 | [9] |

| Compound 7f | VEGFR-2 | More potent than Sorafenib | [19] |

| Compound 17b | VEGFR-2 | 2.7 | [20] |

| Compound 23j | VEGFR-2 | 3.7 | [21] |

| Compound 26e | ASK1 | 30.17 | [22] |

| Compound 3 | EGFR | 0.899 | [12] |

| Compound 11 | EGFR | 0.508 | [12] |

| Compound 17 | EGFR | 0.807 | [12] |

| Compound 4a | EGFR | 0.3 | [6] |

| Compound 13 | EGFR | 0.4 | [6] |

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival.[1][10][13] Its aberrant activation is a hallmark of many cancers. Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway.[1]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][20][21] Quinoxaline derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades.[19][20]

Caption: VEGFR signaling pathway and inhibition by quinoxaline derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and is frequently overactive in various cancers.[2][18][19] Quinoxaline-based compounds have been designed as potent EGFR inhibitors, including against mutant forms that confer resistance to other therapies.[7][9][12]

Caption: EGFR signaling pathway and inhibition by quinoxaline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives

A general and widely used method for the synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[23][24]

Protocol: Synthesis of 2,3-Diphenylquinoxaline [9][24]

-

Reaction Setup: In a round-bottom flask, dissolve benzil (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.

-

Addition of Reactant: To this solution, add o-phenylenediamine (1 equivalent).

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2,3-diphenylquinoxaline.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[25][26][27]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol: In Vitro Kinase Assay [2]

-

Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and the quinoxaline inhibitor at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) and MgCl₂.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or by spotting the mixture onto a phosphocellulose membrane).

-

Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, methods like ELISA with a phospho-specific antibody or fluorescence-based detection can be used.

-

Data Analysis: Determine the percentage of kinase inhibition for each concentration of the quinoxaline derivative and calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][28]

Protocol: Broth Microdilution for MIC Determination [1][28]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoxaline derivative in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the quinoxaline derivative that completely inhibits the visible growth of the microorganism.

-

Visualization: Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antiviral Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[4][29]

Protocol: Plaque Reduction Assay [4][29]

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate and grow to confluency.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the quinoxaline derivative for 1 hour at 37°C.

-

Infection: Remove the cell culture medium and infect the cell monolayer with the virus-compound mixture. Allow for viral adsorption for 1 hour.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Drug Discovery and Development Workflow

The journey of a quinoxaline-based compound from a laboratory curiosity to a marketed drug follows a rigorous and multi-step process.

Caption: A generalized workflow for drug discovery and development.

Conclusion

The quinoxaline core undoubtedly holds a privileged position in pharmacology. Its inherent structural features, coupled with the relative ease of chemical modification, have made it a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. The extensive research into quinoxaline derivatives continues to yield promising candidates for the treatment of a wide range of diseases, from cancer to infectious diseases. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the pharmacological landscape of this remarkable scaffold and the experimental methodologies crucial for its exploration. The continued investigation into the structure-activity relationships and mechanisms of action of quinoxaline-based compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. In vitro kinase assay [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mtieat.org [mtieat.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 8. ppd.com [ppd.com]

- 9. scribd.com [scribd.com]

- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. sinobiological.com [sinobiological.com]

- 15. researchgate.net [researchgate.net]

- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]

- 21. ijiset.com [ijiset.com]

- 22. abcam.com [abcam.com]

- 23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 26. Repository :: Login [recipp.ipp.pt]

- 27. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 29. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Review of 2-Chloro-3-(morpholin-4-yl)quinoxaline: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities.[1] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, serves as a versatile template for the development of novel therapeutic agents.[1] Among the myriad of quinoxaline derivatives, 2-Chloro-3-(morpholin-4-yl)quinoxaline stands out as a key intermediate and a potential pharmacophore in its own right. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical characteristics, and known biological activities, with a particular emphasis on its potential as an anticancer agent.

Chemical Properties and Synthesis

General Synthetic Approach

The synthesis of this compound is expected to proceed via a nucleophilic aromatic substitution reaction. The general steps are outlined below:

Experimental Protocol: General Synthesis of 2-Amino-substituted Quinoxalines

-

Reactants: 2,3-dichloroquinoxaline and the corresponding amine (in this case, morpholine) are used as the primary reactants.

-

Solvent: A suitable polar aprotic solvent such as dimethylformamide (DMF) or ethanol is typically employed.

-

Catalyst/Base: A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.

-

Temperature: The reaction is typically carried out at an elevated temperature, often under reflux, for a period ranging from several hours to a few days.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

Logical Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Spectral Data

Detailed 1H and 13C NMR spectral data for this compound are not explicitly reported in the reviewed literature. However, based on the known spectra of related quinoxaline and morpholine-containing compounds, the expected chemical shifts can be inferred.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | 7.5 - 8.2 | Aromatic protons of the quinoxaline ring |

| 3.8 - 4.0 | Methylene protons of the morpholine ring adjacent to the oxygen atom | |

| 3.5 - 3.7 | Methylene protons of the morpholine ring adjacent to the nitrogen atom | |

| ¹³C NMR | 125 - 145 | Aromatic carbons of the quinoxaline ring |

| 150 - 160 | Quaternary carbons of the quinoxaline ring (C2 and C3) | |

| ~66 | Carbons of the morpholine ring adjacent to the oxygen atom | |

| ~45 | Carbons of the morpholine ring adjacent to the nitrogen atom |

Note: These are predicted values and require experimental verification.

Biological Activity and Potential as an Anticancer Agent

While specific biological data for this compound is limited, the broader class of quinoxaline derivatives has demonstrated significant therapeutic potential, particularly in oncology.[1][2] Several studies have reported the anticancer activity of various quinoxaline derivatives against a range of cancer cell lines.

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoxaline derivative with triazole ring | Ty-82 (Leukemia) | 2.5 | [1] |

| THP-1 (Leukemia) | 1.6 | [1] | |

| Tetrazolo[1,5-a]quinoxaline derivatives | Various cancer cell lines | > 100 (non-cytotoxic to normal cells) | [2] |

The morpholine moiety is also a common feature in many biologically active compounds, including those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5]

The PI3K/Akt/mTOR Signaling Pathway: A Potential Target

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5][6] Constitutive activation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5][6]

Several inhibitors of the PI3K/Akt/mTOR pathway incorporate a morpholine ring in their structure, suggesting that this compound could potentially exhibit inhibitory activity against components of this pathway.

Signaling Pathway Diagram: The PI3K/Akt/mTOR Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of intervention for this compound.

Experimental Protocol: PI3K Inhibition Assay (General)

A common method to assess the inhibitory activity of a compound against PI3K is a kinase assay.

-

Reagents: Recombinant PI3K enzyme, a lipid substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: The compound of interest is incubated with the PI3K enzyme, lipid substrate, and ATP.

-

Detection: The amount of ADP produced, which is proportional to the enzyme activity, is measured using a luminescent signal.

-

Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated.

Conclusion and Future Directions

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While the current literature provides a foundation for its synthesis and suggests potential biological activities, there is a clear need for further research. Specifically, detailed experimental protocols for its synthesis, comprehensive spectral characterization, and robust biological evaluation are required to fully elucidate its properties and potential applications.

Future research should focus on:

-

Optimizing the synthesis of this compound to achieve high yields and purity.

-

Conducting thorough spectral analysis (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.) to confirm its structure.

-

Screening the compound for its anticancer activity against a panel of human cancer cell lines to determine its IC₅₀ values.

-

Investigating the mechanism of action, with a particular focus on its potential to inhibit the PI3K/Akt/mTOR signaling pathway.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for cancer and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-3-(4-MORPHOLINYL)QUINOXALINE CAS#: [amp.chemicalbook.com]

- 4. heteroletters.org [heteroletters.org]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of PI3K/AKT/mTOR Signaling Pathway on Regulating and Controlling the Anti-Invasion and Metastasis of Hepatoma Cells by Bufalin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral Data and Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

| Parameter | Value | Source |

| Chemical Name | 2-Chloro-3-(morpholin-4-yl)quinoxaline | - |

| CAS Number | 6641-44-7 | [1] |

| Molecular Formula | C₁₂H₁₂ClN₃O | [2] |

| Molecular Weight | 249.69 g/mol | [2] |

Spectral Data

A complete set of ¹H NMR, ¹³C NMR, and Mass Spectrometry data is not fully available in the public literature. However, partial ¹H NMR data has been reported by chemical suppliers.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

The following table summarizes the available proton NMR data. The protons on the morpholine ring typically appear as triplets, and the aromatic protons of the quinoxaline ring are observed as a multiplet.[1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.5 | t | 4H | N(CH₂)₂ |

| 3.8 | t | 4H | O(CH₂)₂ |

| 7.8–8.2 | m | 4H | Aromatic |

¹³C NMR (Carbon-13 NMR) Data

Explicit ¹³C NMR data for this compound is not available in the searched literature. For a structurally related compound, 3-morpholin-4-yl-quinoxalin-2-ol, the morpholine CH₂ carbons show a signal at δ 66.9 ppm.[1] It is expected that the carbon atoms of the quinoxaline and morpholine moieties in the target compound would exhibit distinct chemical shifts useful for its characterization.[1]

Mass Spectrometry (MS) Data

Specific mass spectrometry data for this compound has not been found in the available resources. For a complete analysis, experimental determination of the mass spectrum would be required.

Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a generalized procedure based on the synthesis of similar quinoxaline derivatives.

Synthesis of this compound

This procedure involves the reaction of 2,3-dichloroquinoxaline with morpholine.

Materials:

-

2,3-Dichloroquinoxaline

-

Morpholine

-

A suitable solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)

-

A base (e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware and apparatus for heating and stirring

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1 equivalent) in the chosen solvent.

-

Add morpholine (1.1 to 1.5 equivalents) to the solution.

-

Add the base (1.5 to 2 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash it with a suitable solvent (e.g., cold ethanol or water).

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Characterization:

The structure of the synthesized compound would then be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, as well as by determining its melting point.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting materials to the final characterized product.

Caption: Synthetic and analytical workflow for this compound.

References

The Quinoxaline Heterocyclic System: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of Quinoxaline Scaffolds

The quinoxaline core, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, stands as a privileged scaffold in medicinal chemistry and drug development. Its versatile structure has been the foundation for a plethora of compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the quinoxaline heterocyclic system, tailored for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies, quantitative biological data, key signaling pathways, and detailed experimental protocols, offering a valuable resource for the exploration and exploitation of this remarkable chemical entity.

Synthesis of the Quinoxaline Core

The most prevalent and versatile method for synthesizing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] This reaction is often carried out in a suitable solvent such as ethanol or acetic acid and can be catalyzed by acids.[3] Variations of this method involve the use of different catalysts and reaction conditions to improve yields and accommodate a wide range of substituents on both the diamine and dicarbonyl precursors.[3]

General Synthetic Workflow

The synthesis of quinoxaline derivatives typically follows a straightforward workflow, from the initial condensation reaction to the purification and characterization of the final product.

Caption: A generalized experimental workflow for the synthesis and characterization of quinoxaline derivatives.

Biological Activities of Quinoxaline Derivatives

Quinoxaline-containing molecules have demonstrated a remarkable array of pharmacological properties, making them attractive candidates for drug discovery programs. Their biological activities span a wide range, including anticancer, antimicrobial, and kinase inhibitory effects.

Anticancer Activity

Numerous quinoxaline derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[4][5][6][7] The mechanism of their anticancer action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival, such as topoisomerase II and protein kinases.[5]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | [5] |

| Compound III | PC-3 (Prostate) | 4.11 | [5] |

| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [7] |

| Compound 8 | HepG2 (Liver) | 5.27 ± 0.72 | [7] |

| Compound 8 | A549 (Lung) | 6.91 ± 0.84 | [7] |

| Compound 19 | MGC-803 (Gastric) | 9 | [7] |

| Compound 20 | T-24 (Bladder) | 8.9 | [7] |

| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [7] |

| Compound 24 | A375 (Melanoma) | 0.003 | [7] |

| Compound 1 | A549 (Lung) | 2.7 nM | [6] |

| Compound 3 | MCF-7 (Breast) | 2.2 nM | [6] |

| Compound 1 | HepG2 (Liver) | 3.08 nM | [6] |

| Compound 1 | HCT-116 (Colon) | 3.38 nM | [6] |

| Compound 1 | MCF-7 (Breast) | 3.95 nM | [6] |

| Compound 1 | HepG2 (Liver) | 5.98 nM | [6] |

| Compound 1 | MCF-7 (Breast) | 6.35 nM | [6] |

| Compound 1 | HCT-116 (Colon) | 7.70 nM | [6] |

| Compound 3 | SF-268 (Glioblastoma) | 0.08 nM | [6] |

| Compound 3 | NCI-H460 (Lung) | 0.67 nM | [6] |

| Compound 3 | MCF-7 (Breast) | 0.81 nM | [6] |

Antimicrobial Activity

The quinoxaline scaffold is also a key component in a number of compounds with significant antimicrobial properties. These derivatives have shown activity against a range of pathogenic bacteria and fungi.[8][9]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [8] |